![molecular formula C20H17NO3 B2724610 Benzyl 6-(benzyloxy)nicotinate CAS No. 151028-48-7](/img/structure/B2724610.png)
Benzyl 6-(benzyloxy)nicotinate
Overview
Description
Benzyl nicotinate is the benzyl ester of nicotinic acid with the molecular formula: C13H11NO2 . It belongs to the rubefacients and is used in medicine for circulatory problems, rheumatic complaints, and frost damage . In cosmetics, it is offered as “lip plumpers” or as so-called “lip injection” to achieve fuller lips .
Molecular Structure Analysis
The molecular structure of Benzyl nicotinate consists of a benzyl group attached to nicotinic acid. The molecular formula is C13H11NO2 . The molecular weight is 213.23 g/mol .Scientific Research Applications
Ultrasound-Enhanced Drug Delivery
Benzyl nicotinate's liberation from polyacrylate gel and skin penetration is significantly enhanced by ultrasound, as shown in studies involving both in vitro and in vivo models. This effect, known as sonophoresis, accelerates drug release and enhances skin permeability, which can be crucial for topical therapeutic applications (Hofmann & Moll, 1993).
Tumor Oxygenation
The application of benzyl nicotinate as a vasodilator has been explored to reduce tumor hypoxia, which is a significant challenge in cancer therapy. EPR oximetry studies demonstrate that its topical application can significantly increase tumor oxygenation, potentially improving the efficacy of radiotherapy in hypoxic tumors (Hou et al., 2010).
Skin Blood Flow and Penetration Kinetics
Studies focusing on different anatomical sites have shown that benzyl nicotinate induces vasodilation and increases blood flow, which influences the penetration and exposure of the drug through the skin. This is crucial for understanding its pharmacokinetics and optimizing its topical application (Jacobi et al., 2006).
Drug Stability and Degradation
Research on the degradation kinetics of benzyl nicotinate in aqueous solutions reveals insights into its stability under various pH conditions and temperatures. This is vital for developing stable pharmaceutical formulations (Mbah, 2010).
Enhancing Percutaneous Absorption
Benzyl nicotinate has been studied for its role in enhancing the percutaneous absorption of other drugs, such as dexamethasone. This property can be utilized in transdermal drug delivery systems to increase the efficacy of co-administered drugs (Kassem & Schulte, 2010).
Significance in Dermal Substance Penetration
The follicular pathway's role in dermal substance penetration, as influenced by benzyl nicotinate, has been quantified using laser Doppler flowmetry. This understanding is crucial for developing future topical drugs and cosmetics (Vandersee et al., 2016).
Safety and Hazards
properties
IUPAC Name |
benzyl 6-phenylmethoxypyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-20(24-15-17-9-5-2-6-10-17)18-11-12-19(21-13-18)23-14-16-7-3-1-4-8-16/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWYCVUMIAOCAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-(benzyloxy)pyridine-3-carboxylate |
Synthesis routes and methods
Procedure details
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